BRD9757

説明

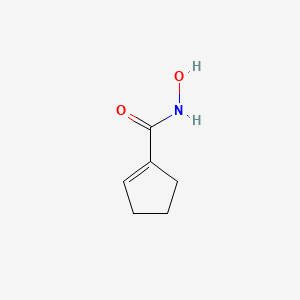

Structure

3D Structure

特性

IUPAC Name |

N-hydroxycyclopentene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGSXXWQSXKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423058-85-8 | |

| Record name | 1423058-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BRD9757: A Technical Guide to its Mechanism of Action in Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic neuroinflammation, largely driven by the activation of microglia, is a key pathological feature of many neurodegenerative diseases. Histone deacetylases (HDACs) have emerged as critical regulators of the inflammatory response in these resident immune cells of the central nervous system. This technical guide details the mechanism of action of BRD9757, a representative selective inhibitor of HDAC3, in mitigating neuroinflammation. By targeting HDAC3, this compound modulates critical signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and a shift in microglial phenotype towards a less inflammatory state. This document provides an in-depth overview of the preclinical data, experimental protocols for assessing its activity, and visualization of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective HDAC3 Inhibition

This compound is a potent and selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3). In the context of neurodegenerative disease, the primary mechanism of action of this compound is the suppression of neuroinflammation through the modulation of microglial activation.

HDAC3 is a critical enzyme that removes acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of target genes. In activated microglia, HDAC3 plays a pivotal role in the expression of pro-inflammatory genes. By inhibiting HDAC3, this compound prevents the deacetylation of key proteins involved in inflammatory signaling, leading to a more open chromatin state at the promoter regions of anti-inflammatory genes and the suppression of pro-inflammatory gene transcription.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, using the well-characterized selective HDAC3 inhibitor RGFP966 as a proxy.

Table 1: In Vitro Inhibitory Activity of this compound (as RGFP966)

| Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |

| HDAC3 | 80 | No significant inhibition of other HDACs at concentrations up to 15 µM. | [1] |

Table 2: Effect of this compound (as RGFP966) on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

| Cytokine | Cell Type | Treatment | Reduction in Cytokine Level | Reference |

| TNF-α | Primary Microglia | RGFP966 | Significant downregulation | [2][3] |

| IL-6 | Primary Microglia | RGFP966 | Significant downregulation | [2] |

| IL-1β | BV2 Microglia | RGFP966 | Significant reduction | [3][4] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways within microglia. The primary pathways affected are the Toll-like Receptor (TLR)/Nuclear Factor-kappa B (NF-κB) pathway and the STAT3/STAT5 pathway, as well as the P2X7R/NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In activated microglia, HDAC3 is recruited to the promoters of pro-inflammatory genes, where it deacetylates histones and other transcriptional co-regulators, facilitating the transcription of cytokines such as TNF-α, IL-6, and IL-1β. This compound, by inhibiting HDAC3, prevents this deacetylation, leading to a decrease in the expression of these pro-inflammatory mediators.[3][4]

Caption: this compound inhibits the NF-κB signaling pathway in microglia.

Modulation of STAT3/STAT5 and P2X7R/NLRP3 Inflammasome Pathways

This compound has also been shown to partially block the activation of STAT3 and STAT5, transcription factors involved in the inflammatory response.[2] Furthermore, it can suppress the P2X7R/NLRP3 inflammasome pathway, which is responsible for the processing and release of the potent pro-inflammatory cytokine IL-1β.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

In Vitro Microglial Activation and Cytokine Measurement

This protocol describes the stimulation of microglial cells with lipopolysaccharide (LPS) to induce an inflammatory response and the subsequent measurement of pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

BV2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations based on a standard curve.

References

- 1. pnas.org [pnas.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. HDAC3 Inhibitor RGFP966 Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of BRD9757: A Potent and Selective HDAC6 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9757, chemically identified as N-Hydroxy-1-cyclopentene-1-carboxamide, has emerged as a significant chemical probe for studying the biological functions of Histone Deacetylase 6 (HDAC6).[1] Unlike many other HDAC inhibitors that rely on a surface-binding motif for isoform selectivity, this compound achieves its high potency and selectivity for HDAC6 through a minimalistic chemical scaffold.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug discovery and chemical biology.

Discovery and Design

The development of this compound was part of an effort to create highly selective and ligand-efficient inhibitors for HDAC6. The discovery, detailed by Wagner et al. in the Journal of Medicinal Chemistry in 2013, demonstrated that potent and selective inhibition of HDAC6 could be achieved without the traditional bulky capping groups often employed to interact with the protein surface near the active site.[1] The design of this compound focused on optimizing the linker element connecting the zinc-binding hydroxamate group to a minimal cyclic moiety. This approach led to a compound with a low molecular weight that is cell-permeable and highly effective.

Quantitative Biological Data

This compound exhibits potent inhibition of HDAC6 with an IC50 of 30 nM. Its selectivity is a key feature, showing significantly less activity against other HDAC isoforms. The inhibitory activities against a panel of HDACs are summarized in the table below.

| Target | IC50 (µM) | Selectivity vs. HDAC6 |

| HDAC6 | 0.030 | - |

| HDAC1 | 0.638 | >20-fold |

| HDAC2 | 1.79 | >59-fold |

| HDAC3 | 0.694 | >23-fold |

| HDAC8 | 1.09 | >36-fold |

| HDAC4 | 21.80 | >726-fold |

| HDAC5 | 18.32 | >610-fold |

| HDAC7 | 12.61 | >420-fold |

| HDAC9 | >33.33 | >1111-fold |

Data sourced from Wagner et al., 2013.

Experimental Protocols

Synthesis of this compound (N-Hydroxy-1-cyclopentene-1-carboxamide)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The following protocol is adapted from the supplementary information of Wagner et al., 2013.

Step 1: Synthesis of 1-Cyclopentene-1-carboxylic acid

-

To a solution of ethyl 1-cyclopentene-1-carboxylate in ethanol, add an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture at reflux for several hours until the ester is completely hydrolyzed, as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-cyclopentene-1-carboxylic acid.

Step 2: Synthesis of N-Hydroxy-1-cyclopentene-1-carboxamide (this compound)

-

Dissolve 1-cyclopentene-1-carboxylic acid in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base like diisopropylethylamine (DIPEA).

-

To this activated acid solution, add a solution of O-(trimethylsilyl)hydroxylamine in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain N-Hydroxy-1-cyclopentene-1-carboxamide (this compound) as a solid.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay is used to determine the IC50 values of this compound against various HDAC isoforms.

-

Prepare a serial dilution of this compound in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

In a 96-well plate, add the respective recombinant human HDAC enzyme to each well.

-

Add the diluted this compound to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a developer solution.

-

Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cellular Assay for α-Tubulin Acetylation

This Western blot assay assesses the ability of this compound to inhibit HDAC6 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

-

Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10 µM and 30 µM) for 24 hours.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Mechanism of Action and Signaling Pathways

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, Hsp90, and cortactin, which are involved in cell motility, protein quality control, and cell signaling.

This compound selectively inhibits the deacetylase activity of HDAC6. This leads to the hyperacetylation of its substrates. The increased acetylation of α-tubulin, for instance, affects microtubule stability and dynamics, which can impact intracellular transport and cell division. Inhibition of HDAC6 has also been linked to the degradation of misfolded proteins via the aggresome pathway, making it a target of interest in neurodegenerative diseases and cancer.

Caption: Signaling pathway of HDAC6 and its inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a selective HDAC6 inhibitor like this compound.

Caption: Workflow for discovery and characterization of this compound.

References

BRD9757: A Technical Guide to a Potent and Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BRD9757, a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). This compound is a cell-permeable, low molecular weight hydroxamate compound that has emerged as a valuable chemical probe for studying the biological functions of HDAC6.[1][2] Unlike many other HDAC inhibitors, this compound achieves its remarkable selectivity through a unique linker element rather than a traditional surface-binding motif, making it a subject of significant interest in medicinal chemistry and drug discovery.[3] This document details the quantitative biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.

Introduction to this compound and HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[4][5][6] While the "histone" nomenclature suggests a primary role in chromatin remodeling, many HDAC isoforms have prominent non-histone protein substrates. HDAC6, a class IIb HDAC, is predominantly localized in the cytoplasm and is a key regulator of several important cellular processes through its deacetylation of non-histone targets.[7]

Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.[8] By deacetylating α-tubulin, HDAC6 influences microtubule dynamics, which is critical for cell motility, intracellular transport, and cell division.[7][8] The deacetylation of Hsp90 by HDAC6 is involved in protein quality control and the stability of numerous signaling proteins.[7][8] Given its role in these fundamental cellular functions, HDAC6 has been implicated in the pathology of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[9][10]

This compound is a potent and selective inhibitor of HDAC6 with an IC50 of 30 nM.[1][3][11][12] Its chemical name is N-hydroxycyclopent-1-enecarboxamide, with a molecular formula of C6H9NO2 and a molecular weight of 127.14.[1][3] A distinguishing feature of this compound is its lack of a traditional surface-binding "capping" group, which is common in other HDAC inhibitors.[1][2] Instead, its high selectivity is attributed to the careful design of its linker element.[3] This makes this compound not only a valuable tool for probing HDAC6 biology but also a basis for the design of new, highly selective inhibitors for other HDAC isoforms.[3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro biochemical assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (μM) |

| HDAC6 | 0.030 |

| HDAC1 | 0.638 |

| HDAC2 | 1.79 |

| HDAC3 | 0.694 |

| HDAC4 | 21.80 |

| HDAC5 | 18.32 |

| HDAC7 | 12.61 |

| HDAC8 | 1.09 |

| HDAC9 | >33.33 |

Data sourced from MedchemExpress and Sigma-Aldrich product pages.[1][11]

Table 2: Selectivity Profile of this compound

| HDAC Class Comparison | Selectivity Fold-Change |

| vs. Class I HDACs | >20-fold |

| vs. Class IIa HDACs | >400-fold |

Data sourced from MedchemExpress and R&D Systems product pages.[11][12]

Mechanism of Action and Signaling Pathways

This compound is a reversible, cell-permeable inhibitor that targets the zinc-containing active site of HDAC6 through its hydroxamate group.[1] By inhibiting HDAC6, this compound leads to the hyperacetylation of its downstream substrates, most notably α-tubulin. This increase in acetylated α-tubulin can be readily observed in cells treated with this compound and serves as a reliable biomarker of target engagement.[1][11] Importantly, at concentrations where it potently inhibits HDAC6, this compound does not significantly increase the acetylation of histones, underscoring its selectivity for HDAC6 over the nuclear, histone-modifying class I HDACs.[1]

The inhibition of HDAC6 by this compound has several downstream consequences on cellular signaling and function. The following diagram illustrates the central role of HDAC6 and the effect of its inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Potent and selective inhibition of histone deacetylase 6 (HDAC6) does not require a surface-binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

The Role of BRD9757 in Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD9757 and its role in the post-translational modification of α-tubulin. This compound has been identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme centrally involved in the deacetylation of non-histone proteins, including α-tubulin. This document summarizes the quantitative data regarding this compound's activity, details the experimental protocols used to characterize its function, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a small molecule inhibitor of HDAC6. By selectively binding to the catalytic domain of HDAC6, it blocks the enzymatic removal of acetyl groups from lysine residues on its target substrates. One of the most well-characterized cytoplasmic substrates of HDAC6 is α-tubulin, a key component of microtubules. The acetylation of α-tubulin at lysine 40 (K40) is a critical post-translational modification associated with microtubule stability and dynamics. By inhibiting HDAC6, this compound effectively increases the levels of acetylated α-tubulin within the cell, thereby influencing microtubule-dependent cellular processes.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed through various enzymatic assays. The following tables summarize the key data regarding its potency against HDAC6 and its selectivity over other HDAC isoforms.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | HDAC Class |

| HDAC6 | 30 | IIb |

| HDAC1 | 638 | I |

| HDAC2 | 1790 | I |

| HDAC3 | 694 | I |

| HDAC8 | 1090 | I |

| HDAC4 | 21800 | IIa |

| HDAC5 | 18320 | IIa |

| HDAC7 | 12610 | IIa |

| HDAC9 | >33330 | IIa |

Data compiled from publicly available sources.[1][2][3][4]

Table 2: Cellular Activity of this compound

| Cell Line | Concentration | Treatment Duration | Outcome |

| HeLa | 10 µM | 24 hours | Selective increase in α-tubulin acetylation |

| HeLa | 30 µM | 24 hours | Selective increase in α-tubulin acetylation |

As observed in cellular assays, this compound does not induce a detectable increase in histone H3 acetylation at these concentrations, highlighting its selectivity for cytoplasmic targets like tubulin over nuclear histones.[2][3]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Tubulin Acetylation and Inhibition by this compound

Caption: Mechanism of tubulin acetylation regulation and the inhibitory action of this compound on HDAC6.

Experimental Workflow: Western Blot for α-Tubulin Acetylation

Caption: A typical experimental workflow for quantifying changes in α-tubulin acetylation via Western blot.

Experimental Workflow: HDAC6 Enzymatic Assay

Caption: Workflow for an in vitro fluorometric assay to determine the IC50 of this compound for HDAC6.

Experimental Protocols

Detailed, step-by-step protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to characterize the role of this compound in tubulin acetylation.

Protocol 1: Cellular Assay for α-Tubulin Acetylation via Western Blot

Objective: To determine the effect of this compound on the acetylation level of α-tubulin in a cellular context.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated-α-tubulin (Lys40)

-

Rabbit anti-α-tubulin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 30 µM) and a vehicle control (DMSO) for 24 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

-

Protocol 2: In Vitro Fluorometric HDAC6 Enzymatic Assay

Objective: To determine the IC50 value of this compound for HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Developer solution (e.g., containing trypsin)

-

This compound stock solution and serial dilutions

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare solutions of HDAC6 enzyme and the fluorogenic substrate in assay buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle/positive control), and the HDAC6 enzyme solution.

-

Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Signal Development:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate for a further 15-20 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the cellular functions of HDAC6 and the role of α-tubulin acetylation. Its high potency and selectivity make it a superior probe compared to less specific HDAC inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of microtubule dynamics, cellular transport, and other HDAC6-mediated processes. As research in this area continues, this compound will likely play a crucial role in elucidating the therapeutic potential of targeting HDAC6 in various diseases.

References

Investigating the Cellular Pathways Affected by BRD9757: A Technical Overview

For: Researchers, scientists, and drug development professionals.

Abstract

BRD9757 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily functions in the cytoplasm. Unlike other HDACs, which mainly target histone proteins to regulate gene expression, HDAC6 has a distinct set of non-histone substrates, making its inhibition a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the known cellular pathways affected by the inhibition of HDAC6, with a focus on the effects of this compound. Due to the limited availability of publicly accessible, quantitative proteomics and transcriptomics data specifically for this compound, this document will focus on the well-established consequences of selective HDAC6 inhibition, drawing from studies on analogous inhibitors and the known functions of HDAC6.

Introduction to this compound and HDAC6

This compound is a small molecule inhibitor that exhibits high selectivity for HDAC6. This selectivity is crucial as it minimizes off-target effects that can arise from the inhibition of other HDAC isoforms, which play critical roles in regulating gene transcription through histone acetylation.

Table 1: Inhibitory Activity of this compound against various HDAC isoforms.

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC6 | 30 |

| HDAC1 | >600 |

| HDAC2 | >600 |

| HDAC3 | >600 |

| HDAC8 | >600 |

| HDAC4 | >12000 |

| HDAC5 | >12000 |

| HDAC7 | >12000 |

| HDAC9 | >12000 |

(Note: The IC50 values for isoforms other than HDAC6 are presented as greater than a certain value to indicate the high degree of selectivity. Precise values are not consistently reported in publicly available literature.)

HDAC6 is a unique enzyme characterized by two catalytic domains and a zinc finger ubiquitin-binding domain. Its primary substrates are non-histone proteins involved in various cellular processes.

Core Cellular Pathway: Microtubule Dynamics

The most well-documented effect of HDAC6 inhibition by compounds like this compound is the hyperacetylation of α-tubulin, a key component of microtubules.

Mechanism of Action

HDAC6 deacetylates the lysine 40 (K40) residue of α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (Ac-α-tubulin). This post-translational modification is associated with increased microtubule stability and flexibility.

Figure 1. Mechanism of this compound-induced tubulin acetylation.

Downstream Consequences of Tubulin Hyperacetylation

Increased microtubule stability affects several cellular processes:

-

Cell Motility and Migration: Stabilized microtubules can impair the dynamic rearrangements of the cytoskeleton necessary for cell movement. This has significant implications for cancer metastasis.

-

Intracellular Transport: Microtubules serve as tracks for motor proteins like dynein and kinesin, which transport organelles, vesicles, and proteins. Tubulin acetylation can modulate the binding and activity of these motor proteins.

-

Cell Shape and Polarity: The microtubule network is fundamental to maintaining cell architecture and polarity.

Impact on Protein Homeostasis: Aggresome and Autophagy Pathways

HDAC6 plays a critical role in the cellular response to misfolded protein stress. It facilitates the collection of misfolded, ubiquitinated proteins into a perinuclear structure called the aggresome. This process is dependent on the dynein motor complex, which transports these aggregates along microtubules to the microtubule-organizing center.

By inhibiting HDAC6, this compound can disrupt this process in two ways:

-

Altered Microtubule Dynamics: Changes in microtubule stability can affect the efficiency of dynein-mediated transport of misfolded protein aggregates.

-

Interaction with Ubiquitinated Proteins: The ubiquitin-binding domain of HDAC6 is crucial for recognizing and binding to misfolded proteins. While this compound targets the catalytic domain, indirect effects on the protein's conformation and interactions cannot be ruled out.

Furthermore, HDAC6 is involved in the fusion of autophagosomes with lysosomes, a key step in autophagy. Inhibition of HDAC6 can, therefore, modulate the clearance of cellular debris and damaged organelles.

Figure 2. Role of HDAC6 in protein homeostasis pathways.

Regulation of Chaperone Activity and Client Protein Stability

HDAC6 is known to deacetylate the chaperone protein Heat Shock Protein 90 (HSP90). The acetylation status of HSP90 influences its ability to bind to and stabilize its "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation (e.g., AKT, RAF-1, and mutant FLT3).

Inhibition of HDAC6 by this compound leads to hyperacetylation of HSP90, which can impair its chaperone function. This results in the degradation of HSP90 client proteins via the proteasome pathway, leading to anti-cancer effects.

Table 2: Potential Downstream Effects of HSP90 Hyperacetylation.

| HSP90 Client Protein | Cellular Function | Consequence of Destabilization |

|---|---|---|

| AKT | Pro-survival signaling | Induction of apoptosis |

| RAF-1 | MAP kinase signaling | Inhibition of proliferation |

| Mutant FLT3 | Oncogenic signaling in AML | Anti-leukemic activity |

| Androgen Receptor | Prostate cancer signaling | Anti-tumor effect in prostate cancer |

| Estrogen Receptor | Breast cancer signaling | Anti-tumor effect in breast cancer |

Experimental Protocols

Western Blotting for Acetylated α-Tubulin

This protocol is a standard method to verify the cellular activity of an HDAC6 inhibitor like this compound.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated α-tubulin (Clone 6-11B-1)

-

Rabbit anti-α-tubulin (loading control)

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) and a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or β-actin signal.

Figure 3. Experimental workflow for Western blot analysis.

Conclusion and Future Directions

This compound, as a selective HDAC6 inhibitor, primarily affects cellular pathways related to microtubule dynamics, protein homeostasis, and chaperone activity. Its specific action on non-histone substrates makes it a valuable tool for studying the cytoplasmic functions of protein acetylation and a promising candidate for therapeutic development.

Future research should focus on generating comprehensive and quantitative proteomics and transcriptomics data specifically for this compound. This will allow for a more detailed understanding of its full range of cellular effects and help in identifying novel biomarkers for its activity and potential therapeutic applications. Such studies would enable the creation of more detailed pathway diagrams and quantitative data tables, further elucidating the precise molecular consequences of this compound treatment.

An In-depth Technical Guide to BRD9757 and Its Effect on Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD9757 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. Unlike many other HDAC inhibitors that target a broad range of HDAC isoforms, this compound exhibits significant selectivity for HDAC6, making it a valuable tool for elucidating the specific functions of this enzyme. While not a direct protein degrader in the manner of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, this compound exerts a profound indirect effect on protein degradation pathways. This guide provides a comprehensive overview of this compound's mechanism of action, its impact on cellular protein degradation machinery, and detailed protocols for its characterization.

Core Mechanism of Action of this compound

This compound functions by binding to the catalytic domain of HDAC6, inhibiting its deacetylase activity. HDAC6 is a unique, predominantly cytoplasmic enzyme known to deacetylate several non-histone proteins. The primary and most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics. This alteration of the microtubule network has significant downstream consequences for cellular processes that rely on microtubular transport, including protein degradation pathways.

This compound's Effect on Protein Degradation

The primary mechanism through which this compound influences protein degradation is by modulating the aggresome-autophagy pathway . This pathway is a critical cellular response to the accumulation of misfolded or aggregated proteins, which can be toxic to the cell.

The Aggresome-Autophagy Pathway

When the ubiquitin-proteasome system (UPS) is overwhelmed or unable to process certain types of protein aggregates, cells sequester these proteins into a perinuclear inclusion body called the aggresome. The formation of the aggresome is an active, microtubule-dependent process. HDAC6 plays a crucial, multifaceted role in this pathway:

-

Recognition of Ubiquitinated Proteins: HDAC6 possesses a zinc finger ubiquitin-binding domain (UBD) that allows it to recognize and bind to polyubiquitinated misfolded proteins.

-

Transport along Microtubules: HDAC6 acts as an adaptor protein, linking the ubiquitinated cargo to the dynein motor complex, which then transports the cargo along microtubules to the microtubule-organizing center (MTOC) where the aggresome forms.

-

Autophagy Induction: HDAC6 is also involved in the subsequent clearance of aggresomes via autophagy. It helps recruit essential autophagy machinery, such as p62/SQSTM1, and facilitates the fusion of autophagosomes with lysosomes to form autolysosomes, where the protein aggregates are ultimately degraded.

Impact of this compound on the Pathway

By inhibiting the deacetylase activity of HDAC6, this compound disrupts the normal functioning of the aggresome-autophagy pathway. The hyperacetylation of α-tubulin resulting from HDAC6 inhibition alters microtubule dynamics and can impair the efficient transport of ubiquitinated protein cargo. This can lead to a block in the formation of mature aggresomes and interfere with the subsequent autophagic clearance of protein aggregates.

Furthermore, HDAC6 deacetylase activity is thought to be important for the recruitment and function of other proteins involved in autophagy, such as cortactin, which is involved in actin remodeling necessary for autophagosome-lysosome fusion. Therefore, inhibition of HDAC6 by this compound can disrupt multiple steps in this critical protein quality control pathway.

The following diagram illustrates the central role of HDAC6 in the aggresome-autophagy pathway and the point of intervention for this compound.

Quantitative Data

While comprehensive quantitative proteomics data for this compound's effect on the entire proteome is not yet widely published, its inhibitory activity against HDAC isoforms has been well-characterized.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 30 | 1x |

| HDAC1 | 638 | >20x |

| HDAC2 | 1790 | >50x |

| HDAC3 | 694 | >20x |

| HDAC8 | 1090 | >30x |

| HDAC4 | 21800 | >700x |

| HDAC5 | 18320 | >600x |

| HDAC7 | 12610 | >400x |

| HDAC9 | >33330 | >1000x |

Data compiled from publicly available sources.

The primary quantitative cellular effect of this compound is the increased acetylation of its direct substrate, α-tubulin. This can be quantified by Western blot analysis.

Table 2: Cellular Effect of this compound on α-Tubulin Acetylation

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect |

| Various | 10-30 µM | 24 hours | Selective increase in acetylated α-tubulin levels with no significant change in histone acetylation. |

This table summarizes the expected outcome based on the known mechanism of action of selective HDAC6 inhibitors.

Detailed Experimental Protocols

To characterize the effects of this compound on protein degradation, a series of key experiments are required. The following are detailed protocols for these assays.

Western Blot for α-Tubulin Acetylation

This protocol is used to determine the extent of HDAC6 inhibition by this compound in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

Materials:

-

Cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks post-lysis.

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the relative increase in α-tubulin acetylation.

Immunoprecipitation of HDAC6 and Interacting Partners

This protocol is designed to identify proteins that interact with HDAC6 and to determine if this compound treatment affects these interactions.

Materials:

-

Cell lysates from control and this compound-treated cells

-

Anti-HDAC6 antibody or control IgG

-

Protein A/G magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

Mass spectrometer or Western blot reagents for downstream analysis

Procedure:

-

Lysate Preparation: Prepare cell lysates as described in the Western blot protocol.

-

Pre-clearing: Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-HDAC6 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blot to confirm the pull-down of HDAC6 and known interactors, or by mass spectrometry to identify novel interacting partners.

Pulse-Chase Assay for Measuring Protein Half-Life

This assay measures the degradation rate of a specific protein of interest to determine if this compound treatment alters its stability.

Materials:

-

Cell line expressing the protein of interest

-

This compound

-

35S-methionine/cysteine (for labeling)

-

"Cold" (unlabeled) methionine/cysteine (for chase)

-

Cell culture medium

-

Lysis buffer

-

Antibody against the protein of interest

-

Protein A/G beads

-

Scintillation counter or autoradiography equipment

Procedure:

-

Pulse: Incubate cells in a medium containing 35S-methionine/cysteine for a short period to label newly synthesized proteins.

-

Chase: Wash the cells and replace the labeling medium with a medium containing an excess of unlabeled methionine/cysteine and either this compound or a vehicle control.

-

Time Points: Collect cell samples at various time points during the chase period.

-

Immunoprecipitation: Lyse the cells at each time point and immunoprecipitate the protein of interest.

-

Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and detect the amount of radioactivity at each time point using autoradiography or a scintillation counter. The rate of signal decay corresponds to the protein's degradation rate.

Cell Viability Assay

This assay determines the cytotoxic effects of this compound on cells.

Materials:

-

Cell line of interest

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value of this compound.

Summary and Future Directions

This compound is a highly selective HDAC6 inhibitor that indirectly modulates protein degradation by disrupting the aggresome-autophagy pathway. Its primary cellular effect is the hyperacetylation of α-tubulin, which has profound consequences for microtubule-dependent cellular processes. While direct evidence of this compound-induced degradation of specific protein targets from large-scale proteomics studies is still emerging, its mechanism of action provides a strong rationale for its use as a tool to study the role of HDAC6 in protein quality control.

Future research should focus on utilizing quantitative proteomics to identify the specific subset of proteins whose degradation is most affected by this compound treatment. Such studies will provide a more detailed understanding of the downstream consequences of HDAC6 inhibition and may reveal novel therapeutic opportunities for diseases characterized by protein aggregation, such as neurodegenerative disorders and certain cancers. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

An In-depth Technical Guide to the Chemical Structure and Properties of BRD9757

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of BRD9757, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties

This compound is a small molecule inhibitor of HDAC6. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-Hydroxy-1-cyclopentene-1-carboxamide | [1][2] |

| Synonyms | BRD-9757, BRD 9757 | [1] |

| CAS Number | 1423058-85-8 | [1][2] |

| Chemical Formula | C₆H₉NO₂ | [1][2] |

| Molecular Weight | 127.14 g/mol | [1][2] |

| SMILES | O=C(C1=CCCC1)NO | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO | [1][2] |

| Storage | Dry, dark, and at -20°C for long-term storage | [1] |

Biological Activity: A Potent and Selective HDAC6 Inhibitor

This compound is a highly potent and selective inhibitor of the class IIb histone deacetylase, HDAC6. Its inhibitory activity has been quantified against a panel of HDAC isoforms, demonstrating significant selectivity for HDAC6.

Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 30 | - |

| HDAC1 | 638 | >20-fold |

| HDAC2 | 1790 | >59-fold |

| HDAC3 | 694 | >23-fold |

| HDAC8 | 1090 | >36-fold |

| HDAC4 | 21800 | >726-fold |

| HDAC5 | 18320 | >610-fold |

| HDAC7 | 12610 | >420-fold |

| HDAC9 | >33330 | >1111-fold |

Data compiled from multiple sources indicating high selectivity for HDAC6 over other isoforms.

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and the chaperone protein HSP90.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro HDAC6 Enzymatic Inhibition Assay

This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human HDAC6.

Materials:

-

Recombinant Human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

This compound stock solution in DMSO

-

HDAC developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for IC₅₀ determination (e.g., 0.1 nM to 100 µM).

-

Add 25 µL of the diluted this compound solutions or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

-

Add 50 µL of recombinant HDAC6 enzyme diluted in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of HDAC developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using a suitable software.

Caption: Workflow for determining the IC₅₀ of this compound against HDAC6.

Cellular Assay for α-Tubulin Acetylation via Western Blot

This protocol describes the treatment of HeLa cells with this compound and subsequent analysis of α-tubulin acetylation levels by Western blot.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control, following steps 11-16.

Caption: Workflow for analyzing this compound-induced α-tubulin hyperacetylation.

Signaling Pathways Modulated by this compound

This compound, through its selective inhibition of HDAC6, impacts key cellular signaling pathways primarily related to protein quality control and cytoskeletal dynamics.

The HSP90 Chaperone Machinery Pathway

HDAC6 is a known deacetylase of the molecular chaperone Heat Shock Protein 90 (HSP90). Inhibition of HDAC6 by this compound leads to the hyperacetylation of HSP90, which in turn disrupts its chaperone function. This results in the destabilization and subsequent degradation of HSP90 client proteins, many of which are critical for cancer cell survival and proliferation.

Caption: this compound inhibits HDAC6, leading to HSP90 hyperacetylation and degradation of client proteins.

The Aggresome-Mediated Protein Degradation Pathway

HDAC6 plays a crucial role in the cellular response to misfolded protein stress by facilitating the formation of aggresomes. Aggresomes are perinuclear inclusion bodies where misfolded and ubiquitinated proteins are collected for subsequent clearance by autophagy. HDAC6 links ubiquitinated protein cargo to the dynein motor complex for transport along microtubules to the aggresome. Inhibition of HDAC6 by this compound, leading to hyperacetylation of α-tubulin, is thought to enhance microtubule stability and trafficking, potentially modulating the efficiency of aggresome formation and clearance.

Caption: this compound-mediated HDAC6 inhibition enhances microtubule acetylation, impacting aggresome formation.

Conclusion

This compound is a valuable research tool for studying the biological functions of HDAC6. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers investigating the therapeutic potential of HDAC6 inhibition in various diseases, including cancer and neurodegenerative disorders. The modulation of the HSP90 chaperone machinery and the aggresome pathway by this compound highlights the critical role of HDAC6 in maintaining cellular proteostasis. Further research into the effects of this compound will continue to elucidate the complex biology of HDAC6 and its potential as a drug target.

References

The Impact of BET Bromodomain Inhibitor JQ1 on Gene Expression: A Technical Guide

Disclaimer: Initial searches for "BRD9757" did not yield any specific information, suggesting a possible typographical error. Given the "BRD" prefix, this guide focuses on the well-characterized and extensively studied BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1 , as a representative compound to explore the impact of this class of molecules on gene expression.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci. JQ1 is a potent and selective small-molecule inhibitor of the BET family.[1] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently altering gene expression programs.[2] This mechanism has profound effects on various cellular processes and has positioned BET inhibitors as promising therapeutic agents, particularly in oncology.[3][4]

This technical guide provides an in-depth overview of the impact of JQ1 on gene expression, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Mechanism of Action

JQ1 exerts its effects by disrupting the interaction between BET proteins and acetylated chromatin. By occupying the acetyl-lysine binding pocket of BET bromodomains, JQ1 prevents their recruitment to enhancers and promoters of target genes.[5] This leads to a reduction in the transcription of genes that are critically dependent on BET protein function. One of the most well-documented consequences of JQ1 treatment is the downregulation of the proto-oncogene MYC and its downstream targets, which are key drivers of cell proliferation and survival in many cancers.[4][5][6]

The displacement of BRD4 from super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and disease, is a key aspect of JQ1's mechanism.[7] This leads to a preferential suppression of oncogenes controlled by these regulatory elements.[7]

Quantitative Impact on Gene Expression

The administration of JQ1 leads to widespread changes in the transcriptome of treated cells. RNA sequencing (RNA-seq) studies have consistently demonstrated that JQ1 treatment results in a greater number of downregulated genes compared to upregulated genes.[8][9]

Below are tables summarizing the quantitative effects of JQ1 on gene expression in different cancer cell lines.

Table 1: Effect of JQ1 on Differentially Expressed Genes in Gastric Cancer Cells

| Cell Line | Treatment | Total Differentially Expressed Genes | Downregulated Genes | Upregulated Genes |

| GC Cells | JQ1 | 1880 | 1232 | 648 |

Data sourced from a study on gastric cancer cells, highlighting the general trend of transcriptional repression upon JQ1 treatment.[10]

Table 2: Impact of JQ1 on MYC and Downstream Target Gene Expression

| Cell Line | Gene | Treatment | Fold Change (mRNA level) |

| LP-1 (Multiple Myeloma) | MYC | (+)-JQ1 | ~98% suppression at 4h |

| LP-1 (Multiple Myeloma) | p21 | (+)-JQ1 | ~400-fold reactivation at 4h |

| Neuroblastoma Cell Lines | MYCN | 1 µmol/L JQ1 (8h) | Significant downregulation |

| Ovarian and Endometrial Carcinoma Cells | c-Myc | 1 µM JQ1 (72h) | Significant decrease in protein expression |

This table compiles data from multiple studies, showcasing the consistent and potent downregulation of the MYC oncogene and the corresponding upregulation of the cell cycle inhibitor p21.[6][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by JQ1 and a typical experimental workflow for studying its effects.

Signaling Pathways

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the effects of JQ1.

Cell Culture and JQ1 Treatment

-

Cell Lines: A variety of cancer cell lines are used, such as those from triple-negative breast cancer, gastric cancer, and Merkel cell carcinoma.[8][10][12]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

JQ1 Treatment: JQ1 is dissolved in a suitable solvent like DMSO. Cells are treated with a range of concentrations (e.g., 500 nM) for various time points (e.g., 3, 6, 12, 24 hours) alongside a vehicle control (DMSO).[2]

RNA Sequencing (RNA-seq)

-

Purpose: To obtain a global profile of gene expression changes following JQ1 treatment.

-

Procedure:

-

RNA Extraction: Total RNA is isolated from JQ1-treated and control cells using a commercial kit.

-

Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by JQ1.[10][13]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Purpose: To identify the genomic regions where BET proteins (like BRD4) bind and to assess how this binding is affected by JQ1.

-

Procedure:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., BRD4) is used to pull down the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is prepared for sequencing.

-

Data Analysis: Sequencing reads are mapped to the genome to identify regions of protein binding (peaks). A comparison of peak intensities between JQ1-treated and control samples reveals changes in protein occupancy.[8][10][14]

-

Western Blotting

-

Purpose: To quantify the levels of specific proteins (e.g., c-Myc, BRD4, apoptosis markers) in response to JQ1 treatment.

-

Procedure:

-

Cell Lysis: Cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection: The signal is visualized, and the intensity of the protein bands is quantified.[12][15]

-

Conclusion

JQ1, as a potent inhibitor of the BET family of bromodomain proteins, profoundly impacts gene expression, primarily through the displacement of these epigenetic readers from chromatin. This leads to the transcriptional repression of key oncogenes, most notably MYC, and the induction of cell cycle arrest and apoptosis in various cancer models. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of BET inhibitors and to explore their therapeutic potential in a range of diseases. The continued study of compounds like JQ1 is crucial for advancing our understanding of epigenetic regulation in health and disease and for the development of novel therapeutic strategies.

References

- 1. western blot protocol – Bradner and Knapp laboratories JQ1, inhibitor [bradnerlab.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Selectivity of BRD9757: A Technical Guide to a Potent HDAC6 Inhibitor

For Immediate Release

CAMBRIDGE, Mass. – In the intricate landscape of epigenetic modulators, the quest for highly selective inhibitors is paramount for advancing therapeutic strategies and dissecting complex biological pathways. This technical guide provides an in-depth analysis of the selectivity profile of BRD9757, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and cellular mechanisms associated with this compound.

This compound has emerged as a significant chemical probe due to its remarkable selectivity for HDAC6 over other HDAC isoforms. This specificity allows for the precise investigation of HDAC6 functions in various cellular processes, including protein trafficking, degradation, and signal transduction. Understanding the nuanced selectivity of this compound is crucial for its effective application in research and potential therapeutic development.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been rigorously quantified against a panel of HDAC enzymes. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its potent and selective action against HDAC6.

| Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. Class II |

| HDAC6 | 30 | >20-fold | >400-fold |

| HDAC1 | 638 | - | - |

| HDAC2 | 1790 | - | - |

| HDAC3 | 694 | - | - |

| HDAC8 | 1090 | - | - |

| HDAC4 | 21800 | - | - |

| HDAC5 | 18320 | - | - |

| HDAC7 | 12610 | - | - |

| HDAC9 | >33330 | - | - |

| Data sourced from MedchemExpress product information.[1] |

Core Mechanism: Inhibition of Tubulin Deacetylation

HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, with α-tubulin being one of its major non-histone substrates. The acetylation of α-tubulin is a key post-translational modification that regulates microtubule stability and function. This compound, by selectively inhibiting HDAC6, leads to an increase in the acetylation of α-tubulin without significantly affecting the acetylation of histones, which are substrates of Class I HDACs.[1] This specific cellular activity underscores its selectivity and provides a clear mechanistic rationale for its effects.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed methodologies for the key assays are provided below.

Biochemical HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC isoforms and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human HDAC enzymes (HDAC1-9)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Test compound (this compound) and positive control (e.g., Trichostatin A)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the diluted compound or vehicle control.

-

Add the specific recombinant HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Tubulin Acetylation Assay (Western Blot)

This assay assesses the effect of this compound on the acetylation of α-tubulin in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-acetyl-Histone H3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10-30 µM) or vehicle control for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Modulation of STAT1 Signaling Pathway

Recent studies have implicated HDAC6 in the regulation of key signaling pathways. For instance, the inhibition of HDAC6 by this compound has been shown to modulate the activity of Signal Transducer and Activator of Transcription 1 (STAT1). In human pancreatic β-cells, treatment with this compound led to a reduction in interferon-γ (IFN-γ)-induced STAT1 phosphorylation and subsequent STAT1-mediated gene expression. This suggests that HDAC6 plays a role in regulating STAT1 signaling, and its selective inhibition can have downstream effects on inflammatory responses.

Conclusion

This compound stands out as a highly selective and potent inhibitor of HDAC6. Its well-defined selectivity profile, coupled with a clear mechanism of action centered on the deacetylation of non-histone substrates like α-tubulin, makes it an invaluable tool for biomedical research. The detailed experimental protocols provided herein offer a robust framework for the consistent and reliable characterization of this and other selective HDAC inhibitors. Furthermore, the emerging role of HDAC6 in modulating critical signaling pathways, such as STAT1 signaling, opens new avenues for therapeutic intervention in a range of diseases, from cancer to inflammatory disorders. This technical guide serves as a foundational resource for scientists dedicated to advancing our understanding of epigenetic regulation and developing next-generation targeted therapies.

References

Methodological & Application